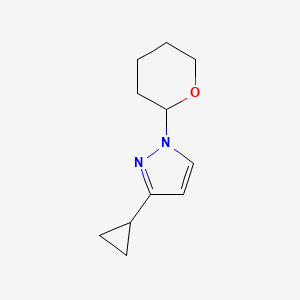![molecular formula C32H32N2O6 B2666772 N-[4'-(3,5-DIMETHOXYBENZAMIDO)-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL]-3,5-DIMETHOXYBENZAMIDE CAS No. 313372-11-1](/img/structure/B2666772.png)
N-[4'-(3,5-DIMETHOXYBENZAMIDO)-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL]-3,5-DIMETHOXYBENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4’-(3,5-Dimethoxybenzamido)-3,3’-dimethyl-[1,1’-biphenyl]-4-yl]-3,5-dimethoxybenzamide is a complex organic compound characterized by its biphenyl structure with multiple methoxy and amido functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4’-(3,5-Dimethoxybenzamido)-3,3’-dimethyl-[1,1’-biphenyl]-4-yl]-3,5-dimethoxybenzamide typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between 3,3’-dimethylbiphenyl-4-boronic acid and 4-bromo-3,5-dimethoxybenzamide. This reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene.
Amidation Reaction: The resulting biphenyl compound is then subjected to an amidation reaction with 3,5-dimethoxybenzoic acid chloride in the presence of a base such as triethylamine. This step forms the final product, N-[4’-(3,5-Dimethoxybenzamido)-3,3’-dimethyl-[1,1’-biphenyl]-4-yl]-3,5-dimethoxybenzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4’-(3,5-Dimethoxybenzamido)-3,3’-dimethyl-[1,1’-biphenyl]-4-yl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amido groups can be reduced to amines using reducing agents such as lithium aluminum hydride or borane.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[4’-(3,5-Dimethoxybenzamido)-3,3’-dimethyl-[1,1’-biphenyl]-4-yl]-3,5-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4’-(3,5-Dimethoxybenzamido)-3,3’-dimethyl-[1,1’-biphenyl]-4-yl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amido and methoxy groups can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-[4’-(3,5-Dimethoxybenzamido)-3,3’-dimethyl-[1,1’-biphenyl]-4-yl]-3,5-dimethoxybenzamide: is similar to other biphenyl derivatives with amido and methoxy groups, such as:
Uniqueness
The uniqueness of N-[4’-(3,5-Dimethoxybenzamido)-3,3’-dimethyl-[1,1’-biphenyl]-4-yl]-3,5-dimethoxybenzamide lies in its specific substitution pattern on the biphenyl core, which imparts distinct chemical and biological properties. The presence of multiple methoxy and amido groups enhances its potential for hydrogen bonding and hydrophobic interactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[4-[4-[(3,5-dimethoxybenzoyl)amino]-3-methylphenyl]-2-methylphenyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N2O6/c1-19-11-21(7-9-29(19)33-31(35)23-13-25(37-3)17-26(14-23)38-4)22-8-10-30(20(2)12-22)34-32(36)24-15-27(39-5)18-28(16-24)40-6/h7-18H,1-6H3,(H,33,35)(H,34,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFRNCLMNPQUKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC)C)NC(=O)C4=CC(=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[1-(Oxane-2-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline](/img/structure/B2666696.png)
![[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2666697.png)




![N,N-diallyl-4-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzenesulfonamide](/img/structure/B2666708.png)




